molecular formula C32H27N5O3S B11545914 1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone

1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone

Cat. No.: B11545914
M. Wt: 561.7 g/mol
InChI Key: CMPOBWCZZJJMGI-UHFFFAOYSA-N
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Description

1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a phthalazine and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C32H27N5O3S

Molecular Weight

561.7 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C32H27N5O3S/c1-21(2)23-13-15-24(16-14-23)30-28-11-7-8-12-29(28)32(35(33-30)25-9-5-4-6-10-25)36(34-31(41-32)22(3)38)26-17-19-27(20-18-26)37(39)40/h4-21H,1-3H3

InChI Key

CMPOBWCZZJJMGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the phthalazine and thiadiazole precursors. The phthalazine precursor can be synthesized through the reaction of hydrazine with phthalic anhydride, followed by nitration to introduce the nitrophenyl group. The thiadiazole precursor is often prepared by reacting thiosemicarbazide with carbon disulfide under basic conditions.

The final step involves the spirocyclization reaction, where the phthalazine and thiadiazole precursors are combined under specific conditions to form the spiro compound. This reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity against certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar chemical reactivity and biological activity.

    Phthalazine Derivatives: Compounds containing the phthalazine ring, which also show potential in medicinal chemistry and material science.

Uniqueness

1-[3’-(4-NITROPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This unique structure can lead to different reactivity patterns and biological activities compared to other compounds in the same class.

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